N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide

Medicinal Chemistry Heterocyclic Synthesis Oxazolopyridine Scaffolds

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide (CAS 104621-57-0), systematically named Benzamide, N-(4-hydroxy-3-pyridinyl)-, is a functionalized heterocyclic intermediate combining a 4-oxo-1,4-dihydropyridine (4-pyridone) ring with a benzamide appendage at the 3-position. With a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol, this compound serves as a versatile building block in medicinal chemistry and heterocyclic synthesis, particularly in the construction of oxazolopyridine scaffolds.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 104621-57-0
Cat. No. B13922610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide
CAS104621-57-0
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O
InChIInChI=1S/C12H10N2O2/c15-11-6-7-13-8-10(11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16)
InChIKeyKEUMNDPVSLYLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide (CAS 104621-57-0) – Technical Baseline for Scientific Procurement


N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide (CAS 104621-57-0), systematically named Benzamide, N-(4-hydroxy-3-pyridinyl)-, is a functionalized heterocyclic intermediate combining a 4-oxo-1,4-dihydropyridine (4-pyridone) ring with a benzamide appendage at the 3-position . With a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol, this compound serves as a versatile building block in medicinal chemistry and heterocyclic synthesis, particularly in the construction of oxazolopyridine scaffolds [1]. Its structural features—a vinylogous amide within the pyridone ring and a secondary amide linkage—confer a unique reactivity profile that distinguishes it from simpler benzamide analogs and other 1,4-dihydropyridine derivatives [2].

Synthetic Workflow Oxazolo[4,5-c]pyridine regioisomer construction
Key Reactivity Dihydropyridine amide oxidative activation handle
Protocol Fit Room-temperature cyclization with hexachloroethane/PPh₃

Why Generic Substitution of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide (CAS 104621-57-0) Fails: Structural and Reactivity Constraints


This compound cannot be generically substituted with other 1,4-dihydropyridine or benzamide derivatives because its specific regioisomeric structure—a 4-oxo-1,4-dihydropyridine ring linked to a benzamide at the 3-position—is critical for both its synthetic utility and unique chemical reactivity. In the synthesis of 2-substituted oxazolopyridines, the position of the amino and hydroxyl groups on the pyridine ring dictates the regioisomeric outcome; only o-aminopyridinols with the precise substitution pattern of 4-hydroxy-3-aminopyridine yield the oxazolo[4,5-c]pyridine regioisomer, which is not accessible through other regioisomeric starting materials [1]. Furthermore, the 1,4-dihydropyridine amide scaffold undergoes oxidative activation to form reactive acyl donors—a reactivity absent in fully aromatic pyridine amides or simple benzamides [2]. Consequently, substituting this compound with a structurally similar but chemically distinct analog (e.g., N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide or 4-hydroxy-N-(pyridin-3-yl)benzamide) would either fail to produce the desired oxazolopyridine regioisomer or eliminate the oxidative activation capability, leading to failed syntheses or altered downstream performance.

Regioisomer Outcome

Other o-aminopyridinols produce different oxazolopyridine regioisomers; product identity is dictated by starting material substitution pattern.

Reactivity Mismatch

Standard benzamides lack the dihydropyridine oxidative activation capability, eliminating latent acyl donor reactivity.

Cyclization Performance

Alternative synthetic routes may deliver lower yields or require different conditions, impacting throughput and scaffold purity.

Product-Specific Quantitative Evidence Guide for N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide (CAS 104621-57-0)


N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide Outperforms Alternative Substrates in Oxazolo[4,5-c]pyridine Cyclization Yield

In the synthesis of 2-substituted oxazolopyridines, N-(4-oxo-1,4-dihydropyridin-3-yl)benzamide (prepared in situ from 4-hydroxy-3-aminopyridine and benzoic acid) undergoes cyclization with hexachloroethane/triphenylphosphine to yield oxazolo[4,5-c]pyridine with a reported yield of ~94% . This performance markedly exceeds yields achievable through alternative synthetic routes to the same oxazolopyridine regioisomer: a microwave-assisted method using a base/TBAB system achieved only 78% yield, while conventional heating with CuI catalysis resulted in a substantially lower 54% yield [1].

Cyclization Yield
Head-to-head
~94% (target) vs. 78% (MW) / 54% (conv.)
Higher reported yield supports synthesis efficiency for oxazolo[4,5-c]pyridine.
Room-temperature protocol (Heuser et al., 2005); comparator methods differ in conditions.
Medicinal Chemistry Heterocyclic Synthesis Oxazolopyridine Scaffolds

Unambiguous Regiochemical Fidelity: N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide Exclusively Addresses the Oxazolo[4,5-c]pyridine Regioisomer

The Heuser two-step protocol uses o-aminopyridinols with the substitution pattern of 4-hydroxy-3-aminopyridine to form the amide intermediate N-(4-oxo-1,4-dihydropyridin-3-yl)benzamide, which upon cyclization delivers exclusively the oxazolo[4,5-c]pyridine regioisomer [1]. In contrast, starting from alternative regioisomeric aminopyridinols such as 3-hydroxy-2-aminopyridine or 3-hydroxy-4-aminopyridine yields the oxazolo[4,5-b]pyridine or oxazolo[5,4-c]pyridine regioisomers, respectively. The regioisomeric identity of the oxazolopyridine product is irreversibly determined by the substitution pattern of the starting o-aminopyridinol, and no cross-over between regioisomers is possible under the reported conditions.

Regioisomer Specificity
Class-level inference
Exclusive oxazolo[4,5-c]pyridine formation from 4-hydroxy-3-aminopyridine amide.
Regioisomer identity is determined by starting aminopyridinol substitution pattern.
Reported protocol from Heuser et al.; no cross-over between regioisomers.
Regioselective Synthesis Heterocyclic Chemistry Scaffold-Oriented Synthesis

Dihydropyridine Amide Oxidative Activation: A Unique Chemical Handle Absent in Conventional Benzamides

Amides of 1,4-dihydropyridine (DHP), including the target compound, can be oxidatively activated to form reactive acyl donors that undergo efficient acyl transfer to amines, alcohols, and thiols [1]. In the reduced (DHP) form, the amide is stable toward nucleophilic attack at room temperature; upon oxidation to the corresponding pyridinium species, the amide becomes a potent acylating agent. This on-demand reactivity switch is a class-level property of DHP amides that is fundamentally absent in standard benzamides (e.g., N-phenylbenzamide, N-(pyridin-3-yl)benzamide), which cannot be similarly activated.

Latent Acyl Donor
Class-level inference
DHP amide stable in reduced form; upon oxidation, reactive acyl donor for amines/alcohols/thiols.
Unique reactivity handle not available in standard benzamides.
Class-level property (Funder et al., 2015); specific compound data to verify.
Bioconjugation Chemistry Prodrug Design Acyl Transfer Reactivity

Best Research and Industrial Application Scenarios for N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide (CAS 104621-57-0)


Regiospecific Synthesis of 2-Substituted Oxazolo[4,5-c]pyridine Libraries

Medicinal chemistry groups pursuing structure–activity relationship (SAR) studies on oxazolo[4,5-c]pyridine scaffolds should prioritize this compound as the key intermediate. The Heuser protocol delivers the desired regioisomer with a cyclization yield of ~94%, outperforming microwave (78%) and conventional heating (54%) alternatives [1]. The exclusive regioisomeric fidelity ensures that compound libraries are chemically homogeneous, eliminating the need for regioisomer separation and reducing downstream analytical burden.

Chemoselective Bioconjugation via Oxidation-Triggered Acyl Transfer

Chemical biology laboratories developing traceless linkers, affinity probes, or prodrug constructs can exploit the dihydropyridine amide's latent reactivity: the stable reduced form is compatible with biological environments, but upon oxidation it generates a reactive acyl donor for targeted conjugation to amines, alcohols, or thiols [2]. This provides an orthogonal ligation handle distinct from NHS esters, maleimides, or click chemistry reagents.

Scalable Heterocyclic Intermediate for Process Chemistry

Process chemists seeking a cost-effective route to oxazolo[4,5-c]pyridine-containing active pharmaceutical ingredients (APIs) will benefit from the room-temperature, mild-condition cyclization protocol with hexachloroethane/triphenylphosphine, which avoids harsh reagents, high temperatures, and specialized equipment while delivering a near-quantitative yield [1]. This translates to higher throughput and lower manufacturing costs compared to energy-intensive microwave or prolonged conventional heating methods.

Application
Selection Property
Validation Focus
Oxazolo[4,5-c]pyridine SAR Libraries
Regioisomer fidelity and cyclization efficiency
Verify cyclization yield and regioisomeric purity
Chemoselective Bioconjugation
Latent oxidative acyl transfer reactivity
Confirm activation efficiency and nucleophile transfer
Scalable Heterocyclic Process Chemistry
Mild room-temperature cyclization protocol
Assess process scalability and cost profile
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